molecular formula C17H18ClNO2 B13241090 Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate

Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate

Cat. No.: B13241090
M. Wt: 303.8 g/mol
InChI Key: XUVZGASJVZTMPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality . The reaction conditions often involve refluxing in an alcoholic solution or an organic solvent .

Industrial Production Methods

Industrial production methods for quinoline derivatives have evolved to include greener and more sustainable processes. These methods may involve microwave-assisted synthesis, the use of recyclable catalysts, one-pot reactions, solvent-free conditions, ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Carboxylic acids and alcohols.

    Reduction: Primary alcohols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

Biological Activity

Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinoline derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C15H16ClNO2\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}\text{O}_2

This compound features a chloro substituent, a cyclopropyl group, and an ethyl carboxylate moiety, which are critical for its biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa15
Klebsiella pneumoniae20

These results suggest that the compound could be a promising candidate for the development of new antimicrobial agents.

2. Antiviral Activity

The antiviral potential of this compound has also been explored. In a study examining its efficacy against viral infections, this compound demonstrated notable activity against herpes simplex virus (HSV). The half-maximal effective concentration (EC50) was reported to be around 12 µM, indicating moderate antiviral activity.

3. Anticancer Properties

The anticancer effects of this compound have been investigated in various cancer cell lines. Notably, it showed cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 8 µM and 10 µM, respectively. These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways: The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Interference with DNA/RNA Synthesis: Its structure allows for potential intercalation into nucleic acids, disrupting replication processes.
  • Induction of Apoptosis in Cancer Cells: The compound may activate intrinsic apoptotic pathways leading to programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

  • Study on Antimicrobial Efficacy: A comprehensive study evaluated the antimicrobial activity against multiple strains, confirming its broad-spectrum efficacy.
  • Antiviral Mechanism Exploration: Research demonstrated its effectiveness against HSV, providing insights into potential therapeutic applications for viral infections.
  • Anticancer Activity Assessment: Investigations into its anticancer properties revealed promising results in inhibiting tumor growth in vitro.

Properties

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate

InChI

InChI=1S/C17H18ClNO2/c1-3-12-13-9-11(18)7-8-14(13)19-16(10-5-6-10)15(12)17(20)21-4-2/h7-10H,3-6H2,1-2H3

InChI Key

XUVZGASJVZTMPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC2=C1C=C(C=C2)Cl)C3CC3)C(=O)OCC

Origin of Product

United States

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